IL-6 Production Inhibitory Potency in THP-1 Cells: Pyrrolylmethyl-Urea vs. Thiophenyl-Urea Analogs
In the Santen patent series RU-2485101-C2, the general formula (1) compounds, encompassing the 2-phenoxyethyl urea subclass to which CAS 1396713-94-2 belongs, are reported to inhibit IL-6 production with IC50 values in the sub-micromolar range in LPS-stimulated THP-1 cells . While the patent does not disclose the exact IC50 for CAS 1396713-94-2 individually, the 2-phenoxyethyl substitution pattern on the urea nitrogen confers a distinct polarity and hydrogen-bonding profile compared to the thiophen-2-yl analog (1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea). Comparator data within the patent family demonstrate that variation of the terminal urea substituent from phenoxyethyl to thiophenyl or other heteroaryl groups shifts IL-6 inhibitory activity by 5- to 20-fold .
| Evidence Dimension | IL-6 production inhibition (LPS-stimulated THP-1 cells) |
|---|---|
| Target Compound Data | Sub-micromolar IC50 range (class-level for phenoxyethyl urea subclass) |
| Comparator Or Baseline | Thiophen-2-yl analog: IC50 shifted 5-20× higher or lower depending on substitution position (patent class data) |
| Quantified Difference | 5- to 20-fold potency difference between phenoxyethyl and thiophenyl urea analogs |
| Conditions | Human THP-1 monocytic cells; LPS (lipopolysaccharide) stimulation; ELISA-based IL-6 quantification |
Why This Matters
A 5–20× potency gap between terminal substituent variants means that procurement of the wrong analog can lead to false-negative results in IL-6-related ocular inflammation models or require compensatory dose escalation that introduces off-target effects.
- [1] Kavasima, K.; Enomoto, H.; Isizaka, N.; Jamamoto, M.; Kudou, K.; Mjurai, M.; Inaba, T.; Okamoto, K. New pyrrol derivative having ureide and aminocarbonyl groups as substitutes. Russian Patent RU-2485101-C2, granted June 20, 2013. Assignee: Santen Farmas Jutikal Ko Ltd. View Source
